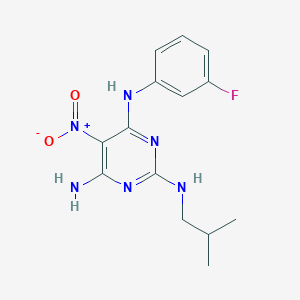
1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is an organic compound with a complex structure that includes a dihydropyridine ring, a phenyl group, and a methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine ring through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific steps are as follows:
-
Hantzsch Synthesis
Reactants: An aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and ammonia or an amine.
Conditions: Typically carried out in ethanol under reflux conditions.
Product: Dihydropyridine derivative.
-
Functional Group Modification
Reactants: The dihydropyridine derivative is then reacted with 2-methylbenzyl chloride and phenyl isocyanate.
Conditions: This step often requires a base such as triethylamine and is conducted under an inert atmosphere to prevent side reactions.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl and phenyl derivatives.
Applications De Recherche Scientifique
1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyridine Derivatives: These compounds share the dihydropyridine core and are widely studied for their pharmacological properties.
Benzyl Derivatives: Compounds with benzyl groups are common in organic synthesis and medicinal chemistry.
Phenylcarboxamide Derivatives: These compounds are known for their diverse biological activities.
Uniqueness
1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the 2-methylbenzyl group and the phenylcarboxamide moiety distinguishes it from other dihydropyridine derivatives, potentially leading to unique interactions with biological targets and distinct chemical properties.
Propriétés
Formule moléculaire |
C20H18N2O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-[(2-methylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-15-8-5-6-9-16(15)14-22-13-7-12-18(20(22)24)19(23)21-17-10-3-2-4-11-17/h2-13H,14H2,1H3,(H,21,23) |
Clé InChI |
IQUCNFWVVJYTHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


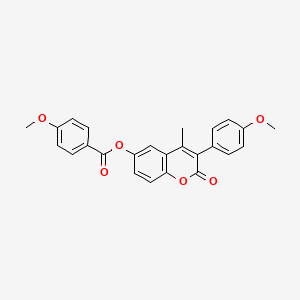
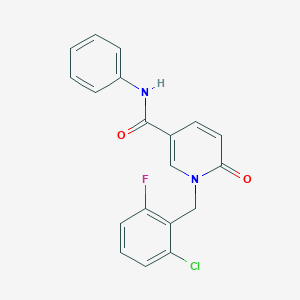

![2-{[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11253412.png)
![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253421.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11253429.png)
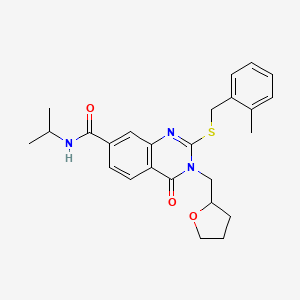

![2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11253445.png)
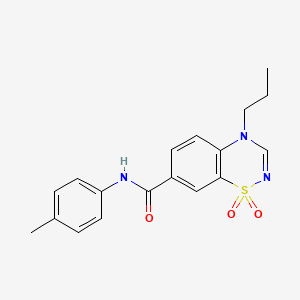
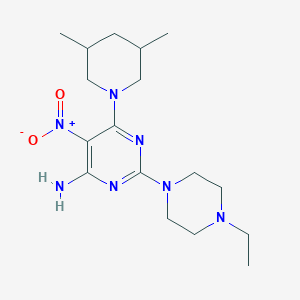
![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253466.png)
![1-(2-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253470.png)
